1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled is a phospholipid derivative commonly used in biochemical and biophysical research. This compound is particularly valuable due to its fluorescent properties, which make it suitable for studying membrane dynamics and interactions. The pyrene label allows for the visualization and tracking of the compound within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled typically involves the conjugation of pyrene to 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine. This process can be achieved through various chemical reactions, including esterification and amidation. The reaction conditions often require the use of organic solvents and catalysts to facilitate the conjugation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as chromatography to remove any impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled can undergo several types of chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, altering its fluorescent properties.
Reduction: Reduction reactions can modify the pyrene label, affecting its interaction with other molecules.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrene label are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene label can result in the formation of pyrene quinones, while reduction can yield pyrene alcohols.
Scientific Research Applications
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled has a wide range of applications in scientific research:
Chemistry: Used as a probe to study lipid-lipid and lipid-protein interactions in model membrane systems.
Biology: Employed in fluorescence microscopy to visualize cellular membranes and track membrane dynamics.
Medicine: Utilized in drug delivery research to investigate the behavior of liposomal formulations.
Industry: Applied in the development of biosensors and diagnostic tools due to its fluorescent properties.
Mechanism of Action
The mechanism by which 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled exerts its effects is primarily through its incorporation into lipid bilayers. The pyrene label allows for the monitoring of membrane fluidity, phase transitions, and interactions with other biomolecules. The compound interacts with molecular targets such as membrane proteins and lipids, providing insights into membrane structure and function.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, 7-nitrobenzofurazan-labeled: Another fluorescently labeled phospholipid used for similar applications but with different fluorescent properties.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, rhodamine-labeled: Utilized in fluorescence studies with distinct excitation and emission wavelengths compared to pyrene-labeled derivatives.
Uniqueness
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine, pyrene-labeled is unique due to its specific fluorescent characteristics, which include a distinct excitation and emission spectrum. This makes it particularly useful for studies requiring precise tracking and visualization of lipid dynamics in complex biological systems.
Properties
Molecular Formula |
C57H86NO10PS |
---|---|
Molecular Weight |
1008.3 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-(pyren-1-ylsulfonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H86NO10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(59)65-46-51(68-55(60)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(61,62)66-45-44-58-70(63,64)53-43-41-50-39-38-48-34-33-35-49-40-42-52(53)57(50)56(48)49/h17-20,33-35,38-43,51,58H,3-16,21-32,36-37,44-47H2,1-2H3,(H,61,62)/b19-17+,20-18+/t51-/m1/s1 |
InChI Key |
VQMRCQVKHOAKOB-YQAYVEMKSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.